7-(3,5-dimethyltriazol-4-yl)-5-nitro-2H-isoquinolin-1-one
Overview
Description
7-(3,5-dimethyltriazol-4-yl)-5-nitro-2H-isoquinolin-1-one is a synthetic compound with a complex structure that includes a triazole ring and a nitroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,5-dimethyltriazol-4-yl)-5-nitro-2H-isoquinolin-1-one typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an alkyne and an azide under copper-catalyzed conditions.
Nitration of Isoquinoline: The isoquinoline ring can be nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Coupling Reaction: The triazole and nitroisoquinoline moieties are then coupled under appropriate conditions, often involving a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The nitro group can be reduced to an amine using reagents like tin(II) chloride in hydrochloric acid.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Reduction: 7-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)-5-aminoisoquinolin-1(2H)-one.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Materials Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.
Medicine
Anticancer Activity: Preliminary studies suggest potential anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Industry
Dye Synthesis: The compound can be used as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 7-(3,5-dimethyltriazol-4-yl)-5-nitro-2H-isoquinolin-1-one is not fully understood. it is believed to interact with molecular targets such as enzymes and receptors, potentially disrupting cellular processes. The nitro group may undergo bioreduction to form reactive intermediates that can damage cellular components.
Comparison with Similar Compounds
Similar Compounds
7-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)-5-aminoisoquinolin-1(2H)-one: Similar structure but with an amino group instead of a nitro group.
7-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)-5-chloroisoquinolin-1(2H)-one: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
The presence of both a triazole ring and a nitroisoquinoline moiety makes 7-(3,5-dimethyltriazol-4-yl)-5-nitro-2H-isoquinolin-1-one unique
Properties
Molecular Formula |
C13H11N5O3 |
---|---|
Molecular Weight |
285.26 g/mol |
IUPAC Name |
7-(3,5-dimethyltriazol-4-yl)-5-nitro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C13H11N5O3/c1-7-12(17(2)16-15-7)8-5-10-9(3-4-14-13(10)19)11(6-8)18(20)21/h3-6H,1-2H3,(H,14,19) |
InChI Key |
ABDGGZJUBUJZOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=N1)C)C2=CC3=C(C=CNC3=O)C(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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